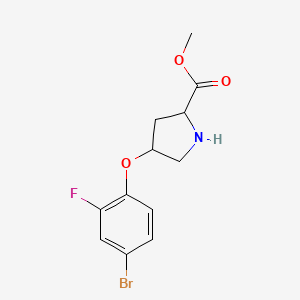
(R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyldithio group, which makes it a valuable intermediate in organic synthesis and peptide chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Methyldithio Group: The protected L-alanine is then reacted with a methyldisulfide reagent, such as methyl methanethiosulfonate, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methyldithio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methyldithio group can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Free amine
Scientific Research Applications
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is widely used in scientific research due to its versatility:
Peptide Synthesis: The Boc protecting group allows for selective deprotection, making it useful in the stepwise synthesis of peptides.
Bioconjugation: The methyldithio group can be used for the conjugation of biomolecules, such as attaching peptides to carrier proteins or other molecules.
Drug Development: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- primarily involves its role as a protecting group and a functional group modifier:
Protecting Group: The Boc group protects the amino group during synthetic transformations, preventing unwanted reactions.
Functional Group Modifier:
Comparison with Similar Compounds
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: can be compared with other similar compounds:
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-: This compound has a methylamino group instead of a methyldithio group, making it less versatile in sulfur chemistry.
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(hydroxy)-: This compound has a hydroxy group, which is more reactive towards nucleophiles but lacks the sulfur chemistry versatility.
Similar Compounds
- **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-
- **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(hydroxy)-
Properties
CAS No. |
30044-54-3 |
|---|---|
Molecular Formula |
C9H17NO4S2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(2R)-3-(methyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4S2/c1-9(2,3)14-8(13)10-6(7(11)12)5-16-15-4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
OEQMQEIYYYKGKU-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)




![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)

